molecular formula C9H5Cl2NO B3043167 5-(2,4-Dichlorophenyl)isoxazole CAS No. 76344-98-4

5-(2,4-Dichlorophenyl)isoxazole

Cat. No. B3043167
CAS RN: 76344-98-4
M. Wt: 214.04 g/mol
InChI Key: RHXNQBOYOMVQIY-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenyl)isoxazole is a chemical compound with the CAS Number: 76344-98-4 . It has a molecular weight of 214.05 and its linear formula is C9H5Cl2NO .


Molecular Structure Analysis

The IUPAC name of 5-(2,4-Dichlorophenyl)isoxazole is the same as its common name . Its InChI Code is 1S/C9H5Cl2NO/c10-6-1-2-7 (8 (11)5-6)9-3-4-12-13-9/h1-5H and the InChI key is RHXNQBOYOMVQIY-UHFFFAOYSA-N .


Chemical Reactions Analysis

Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

Isoxazole serves as a privileged scaffold in drug discovery. Many commercially available drugs contain this moiety. Researchers explore novel synthetic strategies to synthesize isoxazoles without relying on costly and toxic metal catalysts. Metal-free synthetic routes have gained prominence due to their eco-friendly nature and potential for diverse biological applications .

Anticancer Activity

Functionalized isoxazole derivatives exhibit promising anticancer properties. Researchers have identified specific isoxazole analogs that act as HDAC inhibitors, potentially impacting cancer cell growth and survival .

Antioxidant Properties

Certain isoxazole compounds demonstrate antioxidant activity. Their ability to scavenge free radicals makes them relevant in the context of oxidative stress-related diseases .

Antibacterial and Antimicrobial Agents

Isoxazoles have been investigated for their antibacterial and antimicrobial effects. These compounds may serve as leads for developing new antibiotics or antimicrobial agents .

Pain Management

Analgesic properties have been observed in some isoxazole derivatives. For instance, the compound 4,5-diphenyl-5-(4-methylsulfonylphenyl)-4-isoxazoline showed potent analgesic effects .

Selective COX-2 Inhibition

Researchers have explored isoxazoles with selective COX-2 inhibition. These compounds may have applications in managing inflammation-related conditions .

Safety and Hazards

5-(2,4-Dichlorophenyl)isoxazole is classified as an irritant . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to avoid ingestion and inhalation . It should be stored in a well-ventilated place and kept cool .

Future Directions

Isoxazoles, including 5-(2,4-Dichlorophenyl)isoxazole, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . They have been the subject of research in medicinal chemistry over the past decades . Therefore, it is expected that a large number of publications will appear annually on the synthesis of new representatives of isoxazoles .

properties

IUPAC Name

5-(2,4-dichlorophenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-6-1-2-7(8(11)5-6)9-3-4-12-13-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXNQBOYOMVQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-Dichlorophenyl)isoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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